molecular formula C5H5NOS B13356566 2-Sulfanylidene-2,3-dihydropyridin-4(1H)-one CAS No. 873375-64-5

2-Sulfanylidene-2,3-dihydropyridin-4(1H)-one

Katalognummer: B13356566
CAS-Nummer: 873375-64-5
Molekulargewicht: 127.17 g/mol
InChI-Schlüssel: TWDKTUFMBYDRLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thioxo-2,3-dihydropyridin-4(1H)-one is a heterocyclic compound containing a sulfur atom and a pyridinone ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-2,3-dihydropyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a β-keto ester with thiourea in the presence of a base, such as sodium ethoxide, to form the desired heterocycle.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thioxo-2,3-dihydropyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the carbonyl or thioxo group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 2-Thioxo-2,3-dihydropyridin-4(1H)-one depends on its specific interactions with molecular targets. It may act by:

    Inhibiting enzymes: Binding to active sites and blocking enzyme activity.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription.

    Modulating signaling pathways: Affecting cellular signaling pathways involved in growth, apoptosis, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Thioxo-1,2,3,4-tetrahydropyrimidin-4-one: Another sulfur-containing heterocycle with similar properties.

    2-Thioxo-1,2-dihydropyridin-3-one: A related compound with a different substitution pattern on the pyridinone ring.

Uniqueness

2-Thioxo-2,3-dihydropyridin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a thioxo and a pyridinone group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

873375-64-5

Molekularformel

C5H5NOS

Molekulargewicht

127.17 g/mol

IUPAC-Name

2-sulfanylidene-1H-pyridin-4-one

InChI

InChI=1S/C5H5NOS/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8)

InChI-Schlüssel

TWDKTUFMBYDRLA-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)C=CNC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.